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molecular formula C6H9Br3O2 B8776734 Butyl tribromoacetate CAS No. 59956-61-5

Butyl tribromoacetate

Cat. No. B8776734
M. Wt: 352.85 g/mol
InChI Key: NZZXSGDOZVVHAM-UHFFFAOYSA-N
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Patent
US04229519

Procedure details

n-Butanol (7.4 g) and tribromoacetic acid (29.6 g) were dissolved in toluene (100 ml). p-Toluenesulfonic acid (0.7 g) was added, and the solution was heated under reflux in a Dean and Stark apparatus. After 90 minutes water (2 ml) had been collected. The solvent was spun off on a rotary evaporator and the residue was distilled under water pump vacuum, collecting the fraction boiling between 120°-130° C. The fraction was redistilled yielding a colorless oil b.p. 128° C./15-18 mm (31 g).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Br:6][C:7]([Br:12])([Br:11])[C:8](O)=[O:9].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:5][C:8](=[O:9])[C:7]([Br:12])([Br:11])[Br:6])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
29.6 g
Type
reactant
Smiles
BrC(C(=O)O)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a Dean and Stark apparatus
CUSTOM
Type
CUSTOM
Details
After 90 minutes water (2 ml) had been collected
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent was spun off on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under water pump vacuum
CUSTOM
Type
CUSTOM
Details
collecting the fraction
CUSTOM
Type
CUSTOM
Details
boiling between 120°-130° C
DISTILLATION
Type
DISTILLATION
Details
The fraction was redistilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(Br)(Br)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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